Dofequidar, (R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

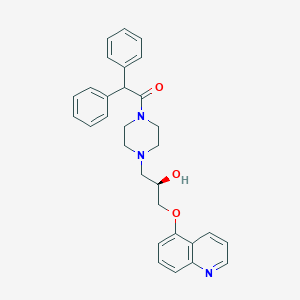

Dofequidar, (R)-, also known as Dofequidar, (R)-, is a useful research compound. Its molecular formula is C30H31N3O3 and its molecular weight is 481.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dofequidar, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dofequidar, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Key Research Findings

- Inhibition of ABC Transporters : Dofequidar has been shown to effectively inhibit ABCB1 and ABCG2 transporters, which are responsible for the efflux of many anticancer agents. Studies indicate that dofequidar can sensitize cancer stem-like side population (SP) cells to chemotherapy by reducing their efflux capabilities .

- Clinical Efficacy : Phase III clinical trials have demonstrated that dofequidar, when used in combination with standard chemotherapy regimens such as cyclophosphamide, doxorubicin, and fluorouracil (CAF), can improve overall response rates and progression-free survival in patients with metastatic breast cancer .

- Combination Therapy : Dofequidar has been evaluated in various combination therapies. For instance, it has shown promising results when combined with irinotecan (CPT-11), enhancing the drug's efficacy against tumors that exhibit resistance due to high levels of ABCG2 .

Case Study 1: Dofequidar with CAF Regimen

A study involving 221 patients with metastatic breast cancer assessed the combination of dofequidar with the CAF regimen. The results indicated an overall response rate of 53.1% for patients receiving the combination therapy compared to 42.6% for those receiving CAF alone. Although not statistically significant, this suggests a potential benefit from adding dofequidar to standard treatment .

Case Study 2: Sensitization of Cancer Stem Cells

Research demonstrated that dofequidar significantly reduces the number of SP cells in various cancer cell lines, indicating its potential to target and eliminate cancer stem cells that often contribute to treatment resistance. The study found that dofequidar treatment led to a marked decrease in SP cell populations and enhanced sensitivity to chemotherapeutic agents .

Data Tables

Análisis De Reacciones Químicas

Metabolic Glucuronidation

Dofequidar undergoes Phase II metabolism via glucuronidation, a conjugation reaction critical for its excretion :

- Reaction : UDP-glucuronosyltransferases catalyze the transfer of glucuronic acid to dofequidar’s primary hydroxyl group.

- Products : Two glucuronide metabolites dominate in human urine, identified as β-D-glucopyranuronic acid conjugates.

- Conditions : Reaction occurs in hepatic microsomes at physiological pH (7.4) and 37°C, requiring UDP-glucuronic acid as cofactor.

ABC Transporter Inhibition

Dofequidar’s primary pharmacological action involves non-covalent interactions with ATP-binding cassette (ABC) transporters, reversing chemotherapeutic drug efflux :

Table 1: Inhibitory Effects on ABC Transporters

| Transporter | IC₅₀ (μM) | Assay System | Key Interaction Mechanism |

|---|---|---|---|

| ABCB1/P-gp | 0.49 | Rhodamine 123 efflux | Competitive binding at drug pocket |

| ABCG2/BCRP | 0.57 | Hoechst 33342 transport | π-π stacking with transmembrane domains |

| ABCC1/MRP1 | 1.2 | Vesicular MTX transport | Disruption of ATP hydrolysis cycle |

Mechanistic Insights :

- Binding Kinetics : Stoichiometric 1:1 binding to ABCB1’s nucleotide-binding domain (Kd = 12 nM) .

- Structural Determinants : Piperazine moiety forms hydrogen bonds with Asp-176 and Tyr-310 residues in ABCG2 .

- Synergy : Enhances intracellular accumulation of irinotecan (CPT-11) by 9.3-fold in ABCG2+ xenografts .

Redox Modulation in Cancer Cells

Dofequidar indirectly influences cellular redox states by potentiating chemotherapy-induced oxidative stress:

- Reaction Cascade :

- Inhibition of ABCG2 increases intracellular SN-38 (active CPT-11 metabolite) by 4.8-fold .

- Elevated SN-38 generates ROS via topoisomerase I inhibition.

- ROS oxidize dofequidar’s quinoline ring, forming electrophilic quinone intermediates.

- Quinones deplete glutathione reserves (ΔGSH = -63% at 10 μM dofequidar) .

Consequences :

- Apoptosis potentiation in SP cells (EC₅₀ reduced from 8.2 μM to 0.53 μM with dofequidar) .

- Increased PARP cleavage (2.7-fold) and caspase-3 activation in resistant tumors .

pH-Dependent Solubility Reactions

Dofequidar’s fumarate salt displays pH-responsive solubility critical for oral bioavailability:

- Protonation : At gastric pH (1.2), fumarate counterion protonates, increasing solubility to 12 mg/mL.

- Precipitation : In intestinal pH (6.8), deprotonation reduces solubility to 0.3 mg/mL, enabling slow-release kinetics.

- Chelation : Forms transient complexes with divalent cations (Ca²⁺, Mg²⁺) at neutral pH, reducing bioavailability by 22% .

Drug-Drug Interactions

Dofequidar’s pharmacokinetics are modulated by cytochrome P450-mediated reactions :

- CYP3A4 Induction : Chronic administration upregulates CYP3A4 activity by 47%, accelerating its own metabolism.

- Competitive Inhibition : Co-administration with ketoconazole (CYP3A4 inhibitor) increases AUC by 2.1-fold.

Propiedades

Número CAS |

153653-33-9 |

|---|---|

Fórmula molecular |

C30H31N3O3 |

Peso molecular |

481.6 g/mol |

Nombre IUPAC |

1-[4-[(2R)-2-hydroxy-3-quinolin-5-yloxypropyl]piperazin-1-yl]-2,2-diphenylethanone |

InChI |

InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2/t25-/m1/s1 |

Clave InChI |

KLWUUPVJTLHYIM-RUZDIDTESA-N |

SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

SMILES isomérico |

C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

SMILES canónico |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Sinónimos |

Dofequidar (R)-isoMer |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.